N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
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Description
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as DBNPA, is a chemical compound that has been widely used as a biocide in various industrial applications. DBNPA is a white crystalline powder that is soluble in water and has a strong oxidizing property. It is a highly effective antimicrobial agent that can control the growth of bacteria, fungi, and algae.
Scientific Research Applications
Anti-Inflammatory Activity
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: derivatives have been synthesized and evaluated for their anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation. Specifically:
- COX-2 Inhibition : These compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain mediation. Unlike traditional NSAIDs, which also inhibit COX-1 (leading to gastrointestinal side effects), these derivatives show promise in minimizing such adverse effects .
Analgesic Activity
The analgesic potential of these derivatives has been investigated:
- Pain Relief : By targeting COX-2, these compounds may alleviate pain associated with inflammation. Their selective action on COX-2 reduces the risk of gastrointestinal complications compared to non-selective NSAIDs .
Ulcerogenic Effects
Understanding the impact on gastrointestinal mucosa is crucial:
- Low Ulcerogenic Potential : These derivatives exhibit lower ulcerogenic and irritative effects on the gastrointestinal tract compared to standard NSAIDs. This property is attributed to their COX-2 selectivity .
Lipid Peroxidation
Lipid peroxidation plays a role in oxidative stress-related diseases:
- Antioxidant Properties : Investigating the impact of these compounds on lipid peroxidation can provide insights into their potential antioxidant activity .
Other Pharmacological Activities
While the above fields are well-studied, further research may reveal additional applications:
properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPDWJLNTVTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
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